molecular formula C21H25N3O4S2 B2811574 N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide CAS No. 957014-96-9

N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2811574
CAS No.: 957014-96-9
M. Wt: 447.57
InChI Key: PXVJFBXYJDJRGQ-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with methyl, phenyl, and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrazole with N-phenyl-4-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-thiol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide: shares similarities with other sulfonamide derivatives and pyrazole-based compounds.

    N-phenyl-1H-pyrazole-4-sulfonamide: Lacks the methyl and isopropyl groups, resulting in different chemical properties.

    3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the phenyl and isopropyl groups, leading to different reactivity and applications.

Uniqueness

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N,3,5-trimethyl-N-phenyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-15(2)18-11-13-20(14-12-18)29(25,26)24-17(4)21(16(3)22-24)30(27,28)23(5)19-9-7-6-8-10-19/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVJFBXYJDJRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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